

Diiododurene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Cat. No.: B1352252

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene, systematically known as **1,4-diiodo-2,3,5,6-tetramethylbenzene**, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, stemming from the tetramethylbenzene (durene) core, combined with the reactive carbon-iodine bonds, makes it a significant compound in the fields of organic synthesis and materials science. The electron-donating methyl groups increase the electron density of the aromatic ring, influencing the reactivity at the iodine-substituted positions. This guide provides an in-depth overview of the discovery, historical synthesis, physico-chemical properties, and detailed experimental protocols for the preparation of diiododurene.

Discovery and History

The first synthesis of diiododurene is attributed to American organic chemist Lee Irvin Smith and M. M. Harris in 1935 through their work on the iodination of durene. Their research laid the groundwork for subsequent investigations into polyhalogenated aromatic compounds. Early methods for the preparation of iodinated durene derivatives involved the treatment of durene with various iodinating agents, such as iodine in the presence of an oxidizing agent like mercury(II) oxide, or a combination of sulfur iodide and nitric acid. A significant advancement in

the synthesis of iodoarenes came with the use of periodic acid as a co-reagent with iodine, which provides a cleaner and more efficient reaction by consuming the hydrogen iodide byproduct.

Physico-Chemical and Structural Properties

Diiododurene is a white to off-white crystalline solid at room temperature.[\[1\]](#) Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_{12}I_2$	[2]
Molar Mass	386.01 g/mol	[2]
Appearance	White to Almost white powder to crystal	[1]
Melting Point	140 °C	[1]
Boiling Point (Predicted)	343.2 ± 37.0 °C	[1]
Density (Predicted)	1.942 ± 0.06 g/cm ³	[1]
Storage Conditions	Keep in dark place, Sealed in dry, Room Temperature	[1]

Structural and Crystallographic Data

The crystal structure of diiododurene reveals interesting packing characteristics. The molecule is centrosymmetric, but in the crystalline state, it packs with four molecules in the asymmetric unit, which is a deviation from Kitaigorodsky's suggestion that centrosymmetric molecules will typically occupy crystallographic centers of symmetry.

Parameter	Value	Source
Systematic Name	1,4-diido-2,3,5,6-tetramethylbenzene	
Synonyms	3,6-Diiododurene	
CAS Number	3268-21-1	[2]
Crystal System	Monoclinic (pseudo-hexagonal for related C_6I_6)	[3]
Mean C-I Distance	$2.093 \pm 0.037 \text{ \AA}$	[3]
Mean C-C Distance (in ring)	$1.41 \pm 0.05 \text{ \AA}$ (for related C_6I_6)	[3]
Intermolecular I---I Distance	3.76 \AA (closest)	[3]

Experimental Protocols

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene. The following protocol is based on a well-established method using iodine and periodic acid as the oxidizing agent, which ensures a high yield and purity of the product.

Synthesis of 1,4-Diiododurene from Durene

Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Iodine (I_2)
- Periodic acid dihydrate (H_5IO_6)
- Glacial acetic acid
- Concentrated sulfuric acid
- Deionized water
- Ethanol (for recrystallization)

Equipment:

- 200-mL three-necked flask
- Reflux condenser
- Thermometer
- Magnetic stirrer with heating mantle
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.10 mole) of durene, 4.56 g (0.02 mole) of periodic acid dihydrate, and 10.2 g (0.04 mole) of iodine.[1]
- Addition of Acidic Medium: Prepare a solution of 3 mL of concentrated sulfuric acid in 20 mL of water and 100 mL of glacial acetic acid. Add this acidic solution to the reaction flask.[1]
- Reaction: Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears, indicating the consumption of the starting materials.[1]
- Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with approximately 250 mL of deionized water. A white-yellow solid precipitate of diiododurene will form.[1]
- Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper three times with 100-mL portions of deionized water to remove any remaining acid and salts.[1]
- Purification: The crude diiododurene can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

- Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product.

Synthesis Workflow

The synthesis of diiododurene from durene can be visualized as a direct electrophilic aromatic substitution reaction. The workflow diagram below illustrates the key steps and reagents involved in this process.

Caption: Synthesis workflow for 1,4-diiododurene from durene.

Applications

Diiododurene serves as a valuable building block in organic synthesis. The carbon-iodine bonds are relatively weak, making them susceptible to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for the construction of more complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the four methyl groups can also impart selectivity in these reactions. Furthermore, iodoarenes like diiododurene are precursors for the synthesis of hypervalent iodine reagents, which are versatile and often environmentally benign oxidizing agents in organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Diiododurene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352252#discovery-and-history-of-diiododurene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com